4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine
Description
4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine is a structurally complex heterocyclic compound featuring a piperidine core substituted with a 1,2,5-thiadiazole moiety and a thiophene-containing cyclopentanecarbonyl group. The thiadiazole ring contributes to its electron-deficient aromatic character, while the thiophene and cyclopentane groups introduce lipophilicity and conformational rigidity. This compound is hypothesized to exhibit bioactivity relevant to central nervous system (CNS) targets or enzyme modulation, though specific applications remain under investigation. Its synthesis likely involves multi-step reactions, including cyclocondensation for thiadiazole formation and coupling strategies for introducing the thiophene-cyclopentane moiety . Structural elucidation of such compounds often relies on X-ray crystallography, with software like SHELX facilitating refinement of crystallographic data .
Properties
IUPAC Name |
[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c21-16(17(7-1-2-8-17)14-4-3-11-23-14)20-9-5-13(6-10-20)22-15-12-18-24-19-15/h3-4,11-13H,1-2,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAAKMASXLMLRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)OC4=NSN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine typically involves multiple steps, starting with the preparation of the thiadiazole and thiophene intermediates. These intermediates are then coupled with a cyclopentanecarbonyl chloride derivative under controlled conditions to form the final product. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents such as dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The thiadiazole and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the piperidine ring can lead to various amine derivatives.
Scientific Research Applications
4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine involves its interaction with specific molecular targets. The thiadiazole and thiophene rings can interact with enzymes or receptors, modulating their activity. This compound may also affect cellular pathways by altering the redox state or by binding to DNA or RNA.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a broader class of thiadiazole-containing heterocycles. Below is a comparison with structurally related derivatives:
Pharmacological and Physicochemical Profiles
- Solubility : The piperidine and thiophene groups in the target compound reduce aqueous solubility relative to benzodioxine derivatives, which benefit from oxygen-rich aromatic systems.
- Metabolic Stability : Cyclopentane’s rigidity may confer resistance to oxidative metabolism compared to flexible alkyl chains in simpler thiadiazole-thiophene hybrids.
- Bioactivity : While benzodioxine-thiadiazole derivatives are explored for antimicrobial activity, the target compound’s piperidine core suggests CNS-targeted applications (e.g., dopamine receptor modulation).
Research Findings and Gaps
- Structural Insights : SHELX-based crystallography (if applied) would resolve bond-length variations between the target compound’s thiadiazole and benzodioxine analogues, critical for understanding strain and reactivity .
- Activity Data: Limited empirical data exist for the target compound, but analogues with similar substituents show improved pharmacokinetic profiles over benzodioxine derivatives due to enhanced membrane permeability.
Biological Activity
The compound 4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine is a complex organic molecule characterized by its unique structural features, including a piperidine ring integrated with a thiadiazole moiety and a thiophene substituent. This structural arrangement suggests potential interactions with various biological targets, making it of significant interest in medicinal chemistry.
Structural Features and Synthesis
The molecular formula of this compound is , with a molecular weight of 321.4 g/mol . The synthesis typically involves multi-step organic reactions, focusing on the formation of the thiadiazole ring and its attachment to the piperidine moiety. Key synthetic routes often utilize specific catalysts and solvents to optimize yield and purity.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Anticancer activity
- Antimicrobial properties
- Enzyme inhibition
Anticancer Activity
A review of related compounds reveals that derivatives of thiadiazole, particularly those incorporating piperidine structures, have shown promising anticancer effects. For instance, studies on similar 1,3,4-thiadiazole derivatives demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
| Compound | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| 4e | 5.36 | Induces apoptosis via Bax/Bcl-2 modulation |
| 4i | 2.32 | Cell cycle arrest at G2/M phase |
These compounds were found to induce cell cycle arrest and increase apoptotic markers in treated cells, indicating their potential as effective anticancer agents .
Antimicrobial Properties
Compounds structurally similar to This compound have also exhibited antimicrobial activities. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-Methylthiazol-2-yl)thiazole | Thiazole ring | Antimicrobial |
| 4-(Thiazol-2-yl)aniline | Thiazole and aniline | Anticancer |
These findings suggest that the unique combination of functional groups within this compound may enhance its biological activity compared to others lacking such features .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of thiadiazole-based compounds in various therapeutic applications:
- In Vitro Studies : Compounds similar to the target compound were evaluated for their cytotoxicity against multiple cancer cell lines using assays such as MTT. The results indicated that structural modifications significantly impacted their potency.
- In Vivo Studies : An in vivo radioactive tracing study demonstrated the targeting ability of certain derivatives to sarcoma cells in tumor-bearing mice models, further validating their potential as therapeutic agents .
- Mechanism of Action : The mechanism often involves inhibition of key kinases involved in cellular signaling pathways that regulate cell growth and survival. This inhibition leads to modulation of these pathways, resulting in therapeutic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
